Cas no 1321-13-7 (Benzoic acid, amino-,potassium salt (1:1))
1321-13-7 structure
Product Name:Benzoic acid, amino-,potassium salt (1:1)
CAS No:1321-13-7
MF:C7H6KNO2
MW:175.22634267807
CID:181888
PubChem ID:23663633
Update Time:2025-04-19
Benzoic acid, amino-,potassium salt (1:1) Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, amino-,potassium salt (1:1)
- potassium aminobenzoate
- Aminobenzoic acid,potassium salt
- 1321-13-7
- POTASSIUM ANTHRANILATE
- potassium 2-azanylbenzoate
- 4 Aminobenzoic Acid
- NS00081441
- A807449
- EINECS 215-312-4
- BENZOIC ACID, 2-AMINO-, MONOPOTASSIUM SALT
- DTXSID30927534
- 37960-65-9
- SCHEMBL121637
- potassium 2-aminobenzoate
- A3T4A2ZM9G
- potassium;2-aminobenzoate
- UNII-A3T4A2ZM9G
- Anthranilic acid potassium salt
- AKOS003051476
- Potassium o-aminobenzoate
- Aminobenzoic acid, potassium salt
-
- Inchi: 1S/C7H7NO2.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
- InChI Key: VLSHYHUKASKGPF-UHFFFAOYSA-M
- SMILES: [K+].[O-]C(C1C=CC=CC=1N)=O
Computed Properties
- Exact Mass: 175.00400
- Monoisotopic Mass: 175.00356
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.2
Experimental Properties
- Density: g/cm3
- Boiling Point: 311.9°Cat760mmHg
- Flash Point: 142.4°C
- PSA: 66.15000
- LogP: 0.21350
Benzoic acid, amino-,potassium salt (1:1) Related Literature
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Mala Nath,Pramendra K. Saini Dalton Trans. 2011 40 7077
-
Nihal S. Tabasi,Serta? Gen?,Derya Gülcemal Org. Biomol. Chem. 2022 20 6582
-
3. Comparison of complex formation by thallium(I) and potassium salts of potentially chelating anionsN. S. Poonia,Mary R. Truter J. Chem. Soc. Dalton Trans. 1972 1791
-
Rocío Durán,Nicolás Nú?ez-Navarro,Flavia C. Zacconi,Barbara Herrera Phys. Chem. Chem. Phys. 2019 21 10163
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